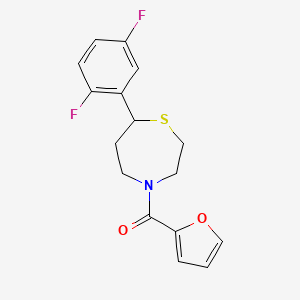

7-(2,5-difluorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane

Description

7-(2,5-Difluorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane is a seven-membered heterocyclic compound featuring a 1,4-thiazepane core (containing sulfur and nitrogen atoms), a 2,5-difluorophenyl substituent at position 7, and a furan-2-carbonyl group at position 2. This compound’s structural uniqueness lies in the combination of fluorine atoms (enhancing metabolic stability and lipophilicity) and the planar furan carbonyl group (contributing to π-π stacking interactions) .

Properties

IUPAC Name |

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2S/c17-11-3-4-13(18)12(10-11)15-5-6-19(7-9-22-15)16(20)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDYBLMZONQILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-difluorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the difluorophenyl and furan groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-difluorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane: can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazepane derivatives exhibit significant anticancer properties. The incorporation of difluorophenyl and furan-2-carbonyl groups enhances the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study published in Molecules demonstrated that thiazepane derivatives, including 7-(2,5-difluorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane, showed promising results against various cancer cell lines, particularly breast and lung cancer cells. The mechanism involved the modulation of key signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

Thiazepane compounds have also been evaluated for their antimicrobial activity. The unique structure of this compound contributes to its effectiveness against a range of bacterial strains.

- Research Findings : In vitro studies revealed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety is believed to play a crucial role in enhancing membrane permeability, leading to increased antimicrobial efficacy .

Neuroprotective Effects

Emerging research suggests that thiazepane derivatives may possess neuroprotective properties. These compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Study Insights : A recent investigation indicated that the compound could protect neuronal cells from oxidative stress-induced damage. It was found to modulate antioxidant enzyme activities and reduce markers of inflammation in neuronal models .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 7-(2,5-difluorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Heterocycle and Functional Group Variations

Triazole Derivatives (Compounds [7–9], )

- Structure : 1,2,4-Triazole-3-thiones with sulfonylbenzene and difluorophenyl substituents.

- Key Differences: The triazole core (five-membered ring with three nitrogen atoms) contrasts with the seven-membered thiazepane, leading to distinct conformational dynamics and steric profiles. Unlike the furan carbonyl in the target compound, these triazoles feature sulfonyl groups (C=S at 1247–1255 cm⁻¹ in IR) and lack carbonyl bands (C=O), as confirmed by IR spectra .

Thiazole Derivatives (Compounds 4–5, )

- Structure : Thiazole cores with fluorophenyl and triazole substituents.

- Key Differences :

Substituent Effects

Fluorinated Aryl Groups

- Target Compound : 2,5-Difluorophenyl provides two electron-withdrawing fluorine atoms, enhancing stability and influencing electronic distribution.

- Comparisons: Triazoles [7–9] () use 2,4-difluorophenyl groups, while thiazoles () employ 4-fluorophenyl substituents. Ortho/meta fluorine placement alters steric and electronic effects.

Carbonyl Functionality

- Target Compound : Furan-2-carbonyl contributes a conjugated carbonyl (C=O stretch ~1680 cm⁻¹, similar to hydrazinecarbothioamides in ).

- Comparisons: Triazoles [7–9] lack carbonyl groups, relying on thione (C=S) and sulfonyl moieties for reactivity . Thiazoles in feature non-conjugated carbonyl groups in triazole-pyrazole systems, differing in electronic delocalization .

Spectral and Structural Data

Research Implications

- Pharmacological Potential: The thiazepane’s flexible core and fluorine substituents may improve bioavailability compared to rigid triazoles/thiazoles.

- Synthetic Complexity : Thiazepanes require precise cyclization steps, whereas triazoles/thiazoles benefit from established heterocyclic protocols .

Biological Activity

7-(2,5-Difluorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is synthesized through the reaction of 2,5-difluorobenzaldehyde with furan-2-carboxylic acid derivatives in the presence of suitable catalysts. The final product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating a range of pharmacological effects:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies show that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing promising results.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown anti-inflammatory activity. In animal models of inflammation, administration of the compound resulted in a notable reduction in inflammatory markers such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that the compound exhibits low cytotoxicity in various cell lines with CC50 values exceeding 100 μM, making it a candidate for further development in therapeutic applications.

Case Studies

Several case studies highlight the potential applications and biological effects of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of pathogens. The results indicated a strong inhibitory effect against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 8 µg/mL. -

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism. The compound was found to inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for 7-(2,5-difluorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions: (1) formation of the thiazepane ring via cyclization of precursors containing sulfur and nitrogen, (2) introduction of the 2,5-difluorophenyl group using halogenation or coupling reactions, and (3) attachment of the furan-2-carbonyl moiety via acylation. Catalysts such as palladium for cross-coupling and bases like triethylamine for deprotonation are critical. Optimal temperatures (e.g., 60–80°C for cyclization) and solvents (e.g., DMF or THF) enhance yield and purity. Chromatography (e.g., silica gel) is commonly used for purification .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves the thiazepane ring conformation, fluorophenyl substituents, and carbonyl groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography, though less common due to crystallization challenges, provides definitive stereochemical data .

Q. How do the fluorinated phenyl and furan-carbonyl groups influence physicochemical properties?

The 2,5-difluorophenyl group enhances lipophilicity (logP ~3.2) and metabolic stability via electron-withdrawing effects, while the furan-2-carbonyl moiety introduces hydrogen-bonding capacity, improving target binding. Computational studies (e.g., DFT) predict dipole moments and solubility profiles, validated experimentally using shake-flask methods .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s susceptibility to oxidation or nucleophilic substitution?

The sulfur atom in the thiazepane ring is prone to oxidation (e.g., with m-CPBA) to form sulfoxide/sulfone derivatives, altering bioactivity. Fluorine atoms on the phenyl group direct electrophilic aromatic substitution to meta positions. The furan carbonyl undergoes nucleophilic acyl substitution with amines or thiols under basic conditions. Reaction pathways are confirmed via kinetic studies and intermediate trapping .

Q. What strategies are effective for identifying biological targets and elucidating mechanisms of action?

Use affinity chromatography with immobilized compound derivatives to pull down protein targets from cell lysates. Follow-up with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants. For in vitro validation, employ enzyme inhibition assays (e.g., kinase profiling) or receptor antagonism studies (e.g., GPCR cAMP assays). Molecular docking (using AutoDock Vina) predicts binding poses, which are refined via Molecular Dynamics simulations .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

Synthesize analogs with variations in:

- Fluorine substitution : Compare 2,5-difluorophenyl vs. mono- or trifluorinated analogs.

- Heterocycle replacement : Replace furan with thiophene or pyrrole to assess π-π stacking effects.

- Thiazepane ring modification : Introduce methyl groups or expand the ring to an 8-membered structure. Evaluate changes using IC₅₀ values in target-specific assays (e.g., IC₅₀ shift from 50 nM to 200 nM with thiophene substitution) .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent batches). Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). For biological discrepancies, validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) and apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity?

Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to forecast Phase I/II metabolism (e.g., CYP450-mediated oxidation). Molecular docking into CYP3A4 or UGT1A1 models identifies potential metabolic hotspots. Cross-validate predictions with in vitro hepatocyte assays .

Q. What challenges arise during scale-up, and how can they be mitigated?

Industrial-scale synthesis faces issues like exothermic reactions (risk of thermal runaway) and low solubility. Mitigation strategies include:

- Continuous flow reactors : Improve heat dissipation and mixing.

- Crystallization engineering : Use anti-solvent addition to enhance yield.

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

Q. How do environmental factors (pH, light) influence degradation pathways?

Under acidic conditions (pH <3), the thiazepane ring may undergo hydrolysis, while UV exposure oxidizes the furan ring. Stability studies (ICH Q1A guidelines) using forced degradation (40°C/75% RH) identify major degradation products. LC-MS/MS characterizes degradation impurities, guiding formulation strategies (e.g., lyophilization for light-sensitive compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.